molecular formula C21H25N5O B5554042 4-(1-benzyl-1H-imidazol-2-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]piperidine

4-(1-benzyl-1H-imidazol-2-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]piperidine

Cat. No. B5554042
M. Wt: 363.5 g/mol
InChI Key: KMEJVJYLQGWWFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • A study by Goli-Garmroodi et al. (2015) described the synthesis of benzo[4,5]imidazo[1,2-a]pyridine derivatives, similar to the compound . The synthesis involved the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with various derivatives in the presence of piperidine, yielding products in good to excellent yields within 25–45 minutes (Goli-Garmroodi et al., 2015).

Molecular Structure Analysis

  • The molecular structure of a related compound, 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, was explored by Wright et al. (1999). This study can provide insights into the structural aspects relevant to the compound (Wright et al., 1999).

Chemical Reactions and Properties

  • The work of Mohareb and Gamaan (2018) on the reactions of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate can shed light on the chemical reactions and properties of similar compounds. They investigated a series of heterocyclization reactions, which could be relevant for understanding the chemical behavior of the compound (Mohareb & Gamaan, 2018).

Physical Properties Analysis

  • A study by Fussell et al. (2012) on the synthesis of a key intermediate in the synthesis of Crizotinib, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, provides insights into the physical properties of similar compounds. This includes the steps required for synthesis and the conditions necessary for successful scale-up, which are relevant for understanding the physical properties of the compound (Fussell et al., 2012).

Chemical Properties Analysis

  • The chemical properties of similar compounds have been studied by Bassyouni et al. (2012), who synthesized a series of 1H-benzo[d]imidazole derivatives and evaluated their antioxidant and antimicrobial activities. This research can provide a foundation for understanding the chemical properties of the compound (Bassyouni et al., 2012).

Scientific Research Applications

Novel Synthetic Pathways and Compound Derivatives

Research into the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives involves reactions of related compounds in the presence of piperidine, highlighting efficient syntheses routes for heterocyclic compounds with potential biological activities (Goli-Garmroodi et al., 2015). Another study focuses on the convenient synthesis of (1H-Azol-1-yl)piperidines, showcasing the versatility of azoles, including imidazoles, in creating structurally diverse and potentially bioactive molecules (Shevchuk et al., 2012).

Biological Activities and Potential Therapeutic Agents

Research has identified 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, demonstrating the potential of similar compounds in the modulation of neurotransmitter systems and suggesting applications in neurodegenerative disease models, such as Parkinson's disease (Wright et al., 1999). Additionally, studies on the synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives provide insights into the design of compounds with considerable activity against drug-sensitive/resistant MTB strains, highlighting the therapeutic potential of these compounds in treating tuberculosis (Lv et al., 2017).

properties

IUPAC Name

[4-(1-benzylimidazol-2-yl)piperidin-1-yl]-(5-ethyl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-2-18-14-19(24-23-18)21(27)25-11-8-17(9-12-25)20-22-10-13-26(20)15-16-6-4-3-5-7-16/h3-7,10,13-14,17H,2,8-9,11-12,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEJVJYLQGWWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1)C(=O)N2CCC(CC2)C3=NC=CN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1-benzylimidazol-2-yl)piperidin-1-yl]-(5-ethyl-1H-pyrazol-3-yl)methanone

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